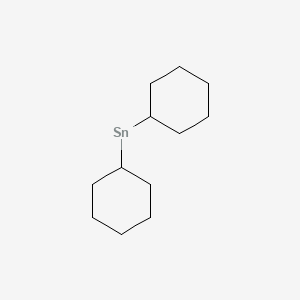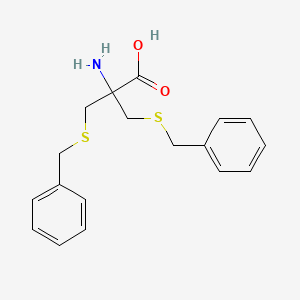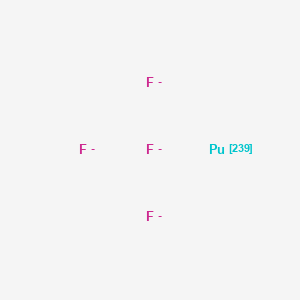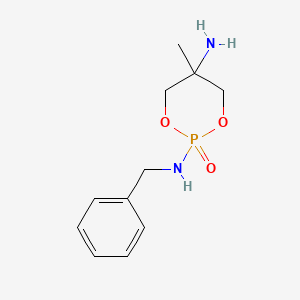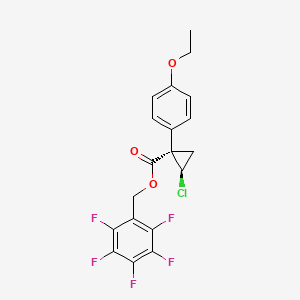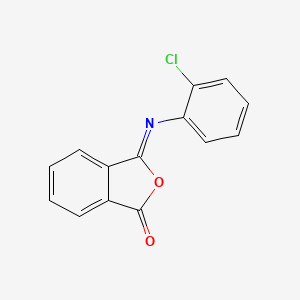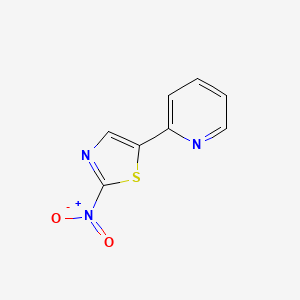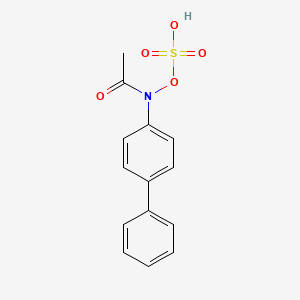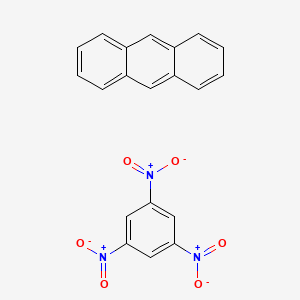
Anthracene 1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene 1,3,5-trinitrobenzene is a complex organic compound formed by the combination of anthracene and 1,3,5-trinitrobenzene Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while 1,3,5-trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: Anthracene 1,3,5-trinitrobenzene can be synthesized through a series of nitration and coupling reactionsThe resulting nitroanthracene is then coupled with 1,3,5-trinitrobenzene under controlled conditions to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes followed by purification steps to obtain the desired product. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to ensure high yield and purity .
化学反応の分析
Types of Reactions: Anthracene 1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
科学的研究の応用
Anthracene 1,3,5-trinitrobenzene has a wide range of applications in scientific research:
作用機序
The mechanism of action of anthracene 1,3,5-trinitrobenzene involves its interaction with molecular targets through charge-transfer complexes and π-π interactions. The nitro groups play a crucial role in these interactions, facilitating the formation of stable complexes with electron-rich molecules. These interactions can influence various biochemical pathways and molecular processes .
類似化合物との比較
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties but different structural arrangement.
1,3,5-Triaminobenzene: A reduction product of 1,3,5-trinitrobenzene with amino groups instead of nitro groups.
Uniqueness: The presence of both polycyclic aromatic and nitroaromatic components makes it a versatile compound for various scientific and industrial uses .
特性
CAS番号 |
1700-13-6 |
|---|---|
分子式 |
C20H13N3O6 |
分子量 |
391.3 g/mol |
IUPAC名 |
anthracene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H10.C6H3N3O6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |
InChIキー |
QSFNLDKSQQZSOS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=CC=CC3=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


